molecular formula C17H14F3NO3S3 B2829319 2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido CAS No. 2097901-06-7

2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido

Cat. No.: B2829319
CAS No.: 2097901-06-7
M. Wt: 433.48
InChI Key: IWPUGMFSLUQGDA-UHFFFAOYSA-N
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Description

2-{[2,2’-bithiophene]-5-yl}-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido is a complex organic compound that features a bithiophene core, a hydroxy group, and a trifluoromethylphenyl sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,2’-bithiophene]-5-yl}-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido typically involves multiple steps, starting with the preparation of the bithiophene core. This can be achieved through a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and other key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[2,2’-bithiophene]-5-yl}-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The sulfonamide moiety can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the sulfonamide would yield an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound’s sulfonamide moiety suggests potential applications as an enzyme inhibitor. Sulfonamides are known to inhibit various enzymes by mimicking the structure of natural substrates.

Medicine

In medicine, the trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds. Therefore, this compound could be explored for its potential as a drug candidate.

Industry

In industry, the bithiophene core makes this compound a potential candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 2-{[2,2’-bithiophene]-5-yl}-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido exerts its effects depends on its specific application. For example, as an enzyme inhibitor, the sulfonamide moiety would interact with the active site of the enzyme, blocking its activity. In organic electronics, the bithiophene core would facilitate charge transport through π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethane-1-sulfonamido: Lacks the trifluoromethyl group, which may affect its bioavailability and stability.

    2-{[2,2’-bithiophene]-5-yl}-2-hydroxy-S-phenylethane-1-sulfonamido: Lacks the trifluoromethyl group, which may affect its electronic properties.

Uniqueness

The presence of the trifluoromethyl group in 2-{[2,2’-bithiophene]-5-yl}-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido enhances its bioavailability, metabolic stability, and electronic properties, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO3S3/c18-17(19,20)11-3-1-4-12(9-11)27(23,24)21-10-13(22)14-6-7-16(26-14)15-5-2-8-25-15/h1-9,13,21-22H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPUGMFSLUQGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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